![molecular formula C4H5ClN4O B6271133 5-chloro-2-hydrazinylpyrimidin-4-ol CAS No. 1514597-94-4](/img/new.no-structure.jpg)
5-chloro-2-hydrazinylpyrimidin-4-ol
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Overview
Description
5-chloro-2-hydrazinylpyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydrazinylpyrimidin-4-ol typically involves the reaction of 5-chloro-2,4-dihydroxypyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydrazinylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced forms of the hydrazinyl group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
5-Chloro-2-hydrazinylpyrimidin-4-ol serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including:
- Oxidation: Can be oxidized to yield oxo derivatives.
- Reduction: Can be reduced to its hydrazine derivatives.
- Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols .
Biological Research
In biological contexts, this compound is being investigated for its potential as an enzyme inhibitor . It can bind to specific enzymes' active sites, inhibiting their function and leading to reduced inflammation or cancer cell growth. Its role as a building block for biologically active molecules is also under exploration .
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry, particularly for:
- Anti-inflammatory Activities: Research indicates its potential to modulate inflammatory pathways.
- Anticancer Properties: Preliminary studies suggest it may inhibit tumor growth by targeting cancer cell metabolism .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound:
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Enzyme Inhibition Study:
- A study demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer progression. The binding affinity was assessed using molecular docking simulations, revealing strong interactions with the target enzymes.
-
Anticancer Activity:
- In vitro tests showed that compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
-
Anti-inflammatory Mechanism:
- Research indicated that this compound could modulate cytokine production in macrophages, suggesting a pathway for therapeutic intervention in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-chloro-2-hydrazinylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2,4-dihydroxypyrimidine: A precursor in the synthesis of 5-chloro-2-hydrazinylpyrimidin-4-ol.
2-hydrazinylpyrimidine: Lacks the chlorine atom at position 5 but shares similar chemical properties.
5-chloro-2-aminopyrimidine: Similar structure but with an amino group instead of a hydrazinyl group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a hydrazinyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1514597-94-4 |
---|---|
Molecular Formula |
C4H5ClN4O |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
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